2-amino(1,2,3,4,5-13C5)pentanedioic acid

Description

Role of 2-amino(1,2,3,4,5-13C5)pentanedioic acid as a Central Metabolic Probe

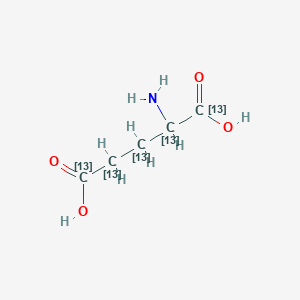

2-amino(1,2,3,4,5-¹³C5)pentanedioic acid, also known as uniformly ¹³C-labeled L-glutamic acid, is a specialized form of the amino acid glutamic acid where all five carbon atoms have been replaced with the heavy isotope ¹³C. Its structure and properties make it an exceptionally valuable probe in metabolic research. Glutamic acid and its close relative, glutamine, are central players in cellular metabolism, participating in a wide array of critical biochemical processes. researchgate.net

The significance of using uniformly labeled glutamic acid lies in its ability to trace carbon flow through key metabolic hubs, most notably the tricarboxylic acid (TCA) cycle. The TCA cycle is a fundamental metabolic pathway for energy production and provides precursors for the biosynthesis of amino acids, nucleotides, and lipids. researchgate.netnih.gov When cells take up ¹³C₅-glutamic acid, it can be converted to α-ketoglutarate, an intermediate of the TCA cycle. As this labeled α-ketoglutarate is processed through the cycle, the five ¹³C atoms are distributed among other TCA cycle intermediates, such as citrate (B86180) and malate (B86768), as well as related biosynthetic products like the amino acid aspartate. nih.gov

By tracking the specific patterns (isotopologues) of ¹³C enrichment in these metabolites, researchers can elucidate the activity of the TCA cycle and connected pathways. nih.gov For instance, observing an M+4 isotopologue in citrate (meaning four of its carbons are ¹³C) is a strong indicator of glutamine anaplerosis—the replenishment of TCA cycle intermediates. nih.gov This level of detail is critical for understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and immune cell activation, where glutamine metabolism is often significantly altered. researchgate.netcancer.gov

The use of ¹³C-labeled glutamic acid has been instrumental in studies revealing that highly proliferative cells, like cancer cells and effector T cells, often rely heavily on glutamine to fuel the TCA cycle for both energy and the synthesis of building blocks. researchgate.netnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid |

| Molecular Formula | ¹³C₅H₉NO₄ |

| Molecular Weight | 152.1 g/mol |

| Exact Mass | 152.078033 Da |

| Synonyms | L-Glutamic acid (U-¹³C₅), Uniformly ¹³C-labeled L-glutamic acid |

This table presents computed properties for the uniformly labeled compound, which may differ slightly from unlabeled glutamic acid due to the mass difference of the isotopes.

Historical Context and Evolution of 13C-Assisted Metabolism Analysis

The concept of using isotopes to trace metabolic pathways dates back to the 1930s, with pioneering work by researchers like Rudolph Schoenheimer, who used deuterium-labeled fatty acids to study metabolism in mice. youtube.com These early experiments established the principle that the body's molecules are in a constant state of flux and that isotopes could be used to follow their transformations. youtube.com

The development of ¹³C-assisted metabolism analysis as a robust and widely used technique occurred over several decades, driven by advancements in both analytical instrumentation and computational modeling. youtube.comnih.gov Initially, Nuclear Magnetic Resonance (NMR) spectroscopy was a key technology. ¹³C-NMR could distinguish between carbon atoms in different chemical environments within a molecule, allowing researchers to measure ¹³C enrichment in specific positions of metabolites like glutamate (B1630785). researchgate.netdiabetesjournals.org However, NMR methods often suffered from low sensitivity. frontiersin.orgacs.org

The 1980s and 1990s saw significant improvements in measurement techniques, particularly the rise of mass spectrometry (MS), including Gas Chromatography-Mass Spectrometry (GC-MS) and later Liquid Chromatography-Mass Spectrometry (LC-MS). youtube.com MS-based methods offered much higher sensitivity and became powerful tools for measuring the distribution of mass isotopomers—molecules differing only in the number of isotopic atoms they contain. researchgate.net The ability to resolve and quantify these isotopomers provided a wealth of data for calculating metabolic fluxes. nih.gov

Alongside these analytical advances, the evolution of computational tools was crucial. The complexity of metabolic networks and the vast amount of data generated from labeling experiments necessitated the development of sophisticated mathematical models and software to calculate flux distributions. youtube.comresearchgate.net This combination of stable isotope labeling, high-resolution analytical measurements, and powerful computational analysis has matured into the modern field of ¹³C-Metabolic Flux Analysis (¹³C-MFA), which is now a standard and indispensable tool in systems biology, metabolic engineering, and biomedical research. researchgate.netnih.govnih.gov

Table 2: Selected Research Findings Using Uniformly ¹³C-Labeled Glutamic Acid/Glutamine

| Research Area | Biological System | Key Finding | Reference |

| Cancer Metabolism | Human Glioblastoma (GBM) cells | ¹³C-glutamine tracing revealed that glutamine is a major carbon source for lipid synthesis via reductive carboxylation, a key pathway supporting tumor growth. | researchgate.net |

| Immunometabolism | CD8+ T effector cells (in vivo) | Infusion of ¹³C-glutamine into mice showed that it was a more significant contributor of carbon to the TCA cycle in activated T cells than glucose, fueling ATP production and pyrimidine (B1678525) synthesis. | nih.gov |

| Neurochemistry | Human Brain (in vivo) | Following administration of ¹³C-glucose, ¹H MRS was used to detect ¹³C labeling in glutamate and glutamine, allowing for the noninvasive study of neurotransmitter metabolism. | nih.gov |

| Diabetes Research | Pancreatic β-cells | ¹³C-glucose was used to trace carbon into glutamate, allowing for the calculation of flux through pathways linked to glucose-stimulated insulin (B600854) secretion. | diabetesjournals.org |

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

152.09 g/mol |

IUPAC Name |

2-amino(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

WHUUTDBJXJRKMK-CVMUNTFWSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13C](=O)O)[13CH]([13C](=O)O)N |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Methodologies for Isotopic Enrichment and Precursor Preparation

Chemical Synthesis of 2-amino(1,2,3,4,5-13C5)pentanedioic acid and Analogs

The complete chemical synthesis of uniformly ¹³C-labeled L-glutamic acid is a complex, multi-step process that requires starting with simple, highly enriched ¹³C precursors. While specific routes for the ⁵C-labeled variant are proprietary, a general strategy can be outlined based on established organic chemistry principles for creating isotopically labeled amino acids. capes.gov.br Such syntheses provide precise control over the placement of isotopic labels, which is crucial for producing specifically labeled analogs. nih.govrsc.org

A plausible synthetic pathway would begin with small, commercially available building blocks where all carbon atoms are ¹³C. For instance, the synthesis could start from ¹³C-labeled acetate (B1210297) or cyanide. The key challenge lies in stereoselectively constructing the chiral center at the alpha-carbon to yield the biologically active L-isomer. Asymmetric synthesis strategies are often employed to achieve this.

The synthesis of glutamic acid analogs, such as those modified at the γ-position, also relies on intricate chemical methods. For example, a protected glutamic acid derivative can be treated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then be alkylated to introduce a desired side chain. nih.gov This approach allows for the creation of a wide variety of labeled analogs for specific research purposes, such as probing enzyme-ligand interactions. nih.gov

Enzymatic Synthesis Approaches for Position-Specific and Uniform Labeling

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing isotopically labeled amino acids. Enzymes operate under mild conditions and exhibit high stereospecificity, ensuring the production of the desired L-isomer of glutamic acid. researchgate.net

For uniform labeling, a common strategy involves using a system of coupled enzymes that can convert a simple, uniformly labeled substrate into the final product. For instance, L-glutamic acid can be synthesized from α-ketoglutarate and ammonia (B1221849) by the enzyme glutamate (B1630785) dehydrogenase. researchgate.net To produce 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid, the precursor, [U-¹³C₅]α-ketoglutarate, must be supplied. This precursor can itself be generated enzymatically from [U-¹³C₆]glucose through the enzymes of the tricarboxylic acid (TCA) cycle. nih.gov

Cell-free protein synthesis (CFPS) systems also provide a powerful platform for producing labeled amino acids. nih.gov These systems contain the necessary enzymatic machinery to build amino acids from basic precursors. By providing [U-¹³C₆]glucose as the sole carbon source in a cell-free extract, the metabolic pathways within the system can synthesize a full suite of uniformly ¹³C-labeled amino acids, including glutamic acid. nih.gov This method is particularly useful for producing labeled proteins for NMR studies.

Enzymatic methods are also invaluable for position-specific labeling, which is crucial for detailed metabolic flux analysis. For example, using [1-¹³C]glucose as a starting material will result in a specific labeling pattern in the resulting amino acids, providing detailed insights into the activity of different metabolic pathways. nih.gov

Microbial Fermentation Strategies for ¹³C-Enriched Glutamic Acid Production

Industrial-scale production of L-glutamic acid is dominated by microbial fermentation, primarily using the bacterium Corynebacterium glutamicum. researchgate.netresearchgate.net This well-established process can be readily adapted for the production of uniformly ¹³C-labeled glutamic acid by using [U-¹³C₆]glucose as the primary carbon source in the fermentation medium. nih.govscite.ai

C. glutamicum is highly efficient at converting glucose into L-glutamic acid, with production titers reaching significant levels. nih.govnih.gov The bacterium possesses robust metabolic pathways that channel carbon from glucose through glycolysis and the tricarboxylic acid (TCA) cycle to the precursor α-ketoglutarate, which is then aminated to form glutamic acid. researchgate.net

Metabolic engineering has been extensively used to optimize C. glutamicum strains for even higher yields. nih.govresearchgate.net Key strategies include:

Enhancing Glucose Uptake: Modifying glucose transport systems to increase the rate of carbon entry into the cell. nih.gov

Redirecting Carbon Flux: Deleting or attenuating enzymes at key branch points of metabolism to divert more carbon toward the glutamic acid synthesis pathway. For example, reducing the activity of α-oxoglutarate dehydrogenase complex (ODHC) increases the pool of α-oxoglutarate available for conversion to glutamate. nih.gov

Optimizing Export: Engineering glutamate transporters to facilitate the efficient secretion of the product into the culture medium. nih.gov

Using these engineered strains in a fed-batch fermentation process with [U-¹³C₆]glucose allows for the high-titer production of 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid. nih.gov Yields can be substantial, with some engineered strains achieving a yield of 0.63 g of glutamic acid per gram of glucose consumed. nih.gov

**Table 1: Glutamic Acid Production Yields in Engineered *C. glutamicum***

| Strain/Condition | Carbon Source | Titer (g/L) | Yield (g/g substrate) | Reference |

|---|---|---|---|---|

| Engineered C. glutamicum XW6 | Corn Stover Hydrolysate | 65.2 | 0.63 | nih.gov |

| Immobilized C. glutamicum & P. reptilivora | Glucose, Urea | 16.0 | Not Specified | nih.gov |

| Engineered C. glutamicum | Glucose | 55.7 | 0.535 | nih.gov |

Isotopic Purity and Quality Control Considerations for Labeled Substrates

Ensuring the isotopic purity and chemical integrity of 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid is paramount for its use in quantitative metabolic studies. The two primary analytical techniques for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). steelyardanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful, non-destructive technique used to confirm the position and extent of isotopic labeling. nih.govsteelyardanalytics.com In a fully ¹³C-labeled molecule, the spectrum will show complex splitting patterns due to ¹³C-¹³C J-coupling, which are absent in natural abundance spectra. youtube.com By analyzing these coupling patterns and the chemical shifts of each carbon, one can verify that all five carbon atoms in the glutamic acid molecule are indeed ¹³C. The integral area of the signals can be used to quantify the isotopic enrichment, which for high-quality substrates should be ≥98 atom % ¹³C. steelyardanalytics.comsigmaaldrich.com

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods used to determine the mass isotopologue distribution (MID) of the labeled compound. nih.govacs.orgacs.org The mass spectrum of 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid will show a molecular ion peak that is 5 mass units higher (M+5) than its unlabeled counterpart. sigmaaldrich.com By analyzing the relative intensities of the M+0 to M+5 peaks, the exact isotopic enrichment can be calculated with high precision. Tandem MS (MS/MS) can provide even more detailed information by fragmenting the molecule and analyzing the masses of the resulting fragments, which helps to confirm the location of the labels within the molecule. researchgate.net

These quality control measures are essential to validate that the substrate is chemically pure and has the specified high level of isotopic enrichment, ensuring the accuracy of data derived from metabolic tracing experiments. ajnr.org

Advanced Analytical Techniques for 13c Isotopomer Analysis

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry techniques measure the mass-to-charge ratio (m/z) of ions. In the context of stable isotope analysis, MS can differentiate molecules based on the number of ¹³C atoms they contain, as each ¹³C adds one mass unit compared to the natural ¹²C atom. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Amino Acid Isotopomer Distributions

GC-MS is a robust technique for analyzing amino acid isotopomers. However, due to the polar and non-volatile nature of amino acids like glutamate (B1630785), a chemical derivatization step is required to make them suitable for gas chromatography. nih.govsigmaaldrich.com This process replaces active hydrogens on the carboxyl and amino groups with nonpolar moieties, increasing volatility. sigmaaldrich.com Various reagents are used for this purpose, with the choice depending on the specific analytical requirements.

Common derivatization methods include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with polar functional groups to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives compared to other silylating agents. sigmaaldrich.com

Acylation and Esterification: A two-step process involving esterification (e.g., with methanolic HCl) followed by acylation (e.g., with pentafluoropropionic anhydride) is also common. mdpi.com

Reaction with Dimethylformamide Dimethyl Acetal (B89532): This reagent creates a dimethylaminomethylene methyl ester derivative of glutamate. nih.gov

Once derivatized, the sample is introduced into the GC, where different compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer. Upon ionization, the derivative of glutamate yields specific fragment ions. By analyzing the mass spectra of these fragments, it is possible to calculate the ¹³C enrichment on each carbon atom of the original molecule. nih.gov This method has been successfully used to determine the labeling patterns of glutamate from tissues like rat liver, with results aligning with theoretical calculations. nih.gov

| Reagent | Derivative Formed | Key Characteristics | Reference |

|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | tert-butyl dimethylsilyl (TBDMS) | Derivatives are stable and less sensitive to moisture. | sigmaaldrich.com |

| Dimethylformamide dimethyl acetal (Methyl-8R) | Dimethylaminomethylene methyl ester | Yields fragment ions that allow calculation of ¹³C enrichment on each carbon. | nih.gov |

| Alkyl chloroformates (e.g., isobutyl chloroformate) | N-alkoxycarbonyl alkyl ester | Can be used for quantitation by selected ion monitoring. | researchgate.net |

| Methanolic HCl and Pentafluoropropionic Anhydride (PFPA) | Methyl ester-pentafluoropropionyl (Me-PFP) | Two-step process; derivatives are stable in toluene (B28343) for extended periods. | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS) for Metabolome-Wide Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative to GC-MS, with the significant advantage of not requiring derivatization for polar compounds like amino acids. anchem.pl This eliminates potential errors and time associated with the derivatization process. anchem.pl In LC-MS, compounds are separated in a liquid phase before being introduced into the mass spectrometer. This technique is highly suitable for metabolome-wide analyses, where a broad range of metabolites are profiled simultaneously. researchgate.netnih.gov

The use of High-Resolution Mass Spectrometry (HRMS), often employing Orbitrap technology, provides highly accurate mass measurements. thermofisher.comnih.gov This precision allows for the clear separation and identification of isotopologues—molecules that differ in their isotopic composition. For example, in a ¹³C tracing experiment, HRMS can distinguish between the M+0 (unlabeled), M+1, M+2, M+3, M+4, and M+5 forms of glutamic acid. nih.gov This capability is crucial for tracking the incorporation of ¹³C from a labeled substrate, such as ¹³C₅-glutamine, into various metabolic pathways. nih.gov Studies have used LC-HRMS to characterize ¹³C-labeled nonessential amino acids in cell cultures, demonstrating the dynamic changes in their concentrations over time. nih.gov

| Isotopologue | Description | Monoisotopic Mass (Da) |

|---|---|---|

| M+0 | Unlabeled Glutamic Acid (¹²C₅) | 148.0604 |

| M+1 | Glutamic Acid with one ¹³C atom | 149.0638 |

| M+2 | Glutamic Acid with two ¹³C atoms | 150.0671 |

| M+3 | Glutamic Acid with three ¹³C atoms | 151.0705 |

| M+4 | Glutamic Acid with four ¹³C atoms | 152.0738 |

| M+5 | Fully Labeled Glutamic Acid (¹³C₅) | 153.0772 |

Tandem Mass Spectrometry (MS/MS) for Enhanced Isotopomer Resolution and Fragmentation Analysis

Tandem mass spectrometry, or MS/MS, provides an additional layer of analytical detail compared to single-stage MS. nih.govresearchgate.net In an MS/MS experiment, a specific parent ion (e.g., the M+5 ion of fully labeled glutamate) is selected, isolated, and then fragmented by collision with an inert gas. The resulting daughter (or fragment) ions are then analyzed. nih.gov This fragmentation process provides information about the structure of the parent ion and, crucially, the positions of the ¹³C labels. nih.govnih.gov

The fragmentation of glutamate mass isotopomers yields significant additional data that can dramatically improve the accuracy and resolution of metabolic flux analysis compared to full-scan MS. nih.govresearchgate.net For instance, by analyzing the fragmentation patterns of differently labeled glutamate molecules, researchers can deduce the relative contributions of various metabolic pathways to its synthesis. nih.gov It has been demonstrated that tandem MS can combine the high sensitivity of mass spectrometry with the high information yield previously only achievable with NMR. nih.govresearchgate.net This technique has been successfully applied to determine pathway fluxes in perfused rat hearts, yielding results with lower error than full-scan MS data. nih.gov

| Parent Ion (m/z) | Description | Key Fragment Ion (m/z) | Fragment Description | Reference |

|---|---|---|---|---|

| 148 | Unlabeled Glutamic Acid | 84 | Immonium ion (loss of carboxyl group and water) | thermofisher.com |

| 153 | ¹³C₅-Glutamic Acid | 88 or 89 | ¹³C₄-Immonium ion (loss of ¹³C-carboxyl group and water) | nih.gov |

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) in Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is an approach that uses stable isotopes, like ¹³C, to trace the flow of atoms through metabolic networks. nih.gov When coupled with ultra-high-resolution mass spectrometry techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS), SIRM becomes an exceptionally powerful tool. FTICR-MS offers extremely high resolving power and mass accuracy, which is essential for separating and identifying complex mixtures of metabolites and their isotopologues without ambiguity.

In a SIRM experiment involving a ¹³C-labeled tracer, FTICR-MS can precisely measure the mass of thousands of metabolites simultaneously, allowing for the determination of how many ¹³C atoms have been incorporated into each compound. This provides a global snapshot of metabolic activity. For example, by administering ¹³C-labeled inulin (B196767) to mice, researchers have used SIRM to track how carbons from the gut microbiome are incorporated into various metabolic pathways in host organs like the liver and brain. nih.gov This revealed that gut-derived carbons were preferentially used in choline (B1196258) metabolism in the liver and the glutamine-glutamate/GABA cycle in the brain, showcasing the dynamic biochemical communication between the gut and other organs. nih.gov While Orbitrap-based HRMS is also widely used for SIRM, the unparalleled resolution of FTICR-MS is particularly advantageous for resolving isobaric interferences in complex biological samples.

Isotope Ratio Mass Spectrometry (IRMS) for Positional Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios (e.g., ¹³C/¹²C). nih.gov When coupled with gas chromatography via a combustion interface (GC-C-IRMS) or liquid chromatography (LC-IRMS), it can determine the bulk isotope ratio of a specific compound. anchem.plucdavis.edu

More advanced applications of IRMS allow for positional isotope analysis (PSIA), which determines the isotope ratio at a specific atomic position within a molecule. thermofisher.comnih.gov This provides a deeper level of information than bulk analysis. For glutamic acid, methods have been developed to determine the ¹³C/¹²C ratio of the C1 carboxyl group. This can be achieved by using a chemical reaction, such as with ninhydrin, to specifically cleave the carboxyl group and release it as CO₂, which is then analyzed by the IRMS. nih.gov Alternatively, in an MS-based approach, fragmentation of the glutamate ion can yield a fragment that has lost the C1 carboxyl group (the immonium ion); by comparing the isotope ratio of the intact molecule with that of the fragment, the isotope ratio of the C1 position can be calculated by mass balance. thermofisher.com This positional information is invaluable for dissecting biochemical pathways, as different metabolic routes can result in distinct isotopic signatures at specific carbon positions.

| Reference Material | Analysis Method | δ¹³C Overall (‰) | δ¹³C C2-C5 (‰) | δ¹³C C1 (Calculated) (‰) | Reference |

|---|---|---|---|---|---|

| USGS 40 | LC-IRMS (HCD Fragmentation) | -26.0 ± 1.7 | -27.8 | -21.4 | thermofisher.com |

| USGS 41 | LC-IRMS (HCD Fragmentation) | 39.0 ± 0.7 | -21.0 ± 0.8 | 279 | thermofisher.com |

| Note: USGS 41 is known to be artificially enriched with ¹³C at the C1 position. thermofisher.com δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (VPDB) standard. |

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the specific location of ¹³C atoms within a molecule. nih.gov Unlike MS, which measures mass, NMR detects the magnetic properties of atomic nuclei like ¹³C.

Direct ¹³C NMR spectroscopy allows for the observation of signals from each distinct carbon atom in the glutamate molecule. spectralservice.de The chemical shift of each signal is unique to the chemical environment of that carbon, allowing for unambiguous assignment of carbons C1 through C5. When a ¹³C tracer is used, the increase in the intensity of these signals over time can be monitored to quantify the rate of label incorporation into specific positions. nih.govnih.gov

A key advantage of NMR is its ability to detect homonuclear ¹³C-¹³C coupling. When two ¹³C atoms are adjacent in a molecule, their signals are split into doublets. The presence of these "satellite" peaks is direct evidence that two connected carbons are labeled within the same molecule, providing rich information about isotopomer populations that is difficult to obtain with MS. nih.govscispace.com This has been used to study cerebral metabolism, where the appearance of multiplets in the glutamate spectrum provides detailed insights into the activity of the TCA cycle. nih.govnih.gov

While direct ¹³C NMR suffers from low sensitivity, this can be overcome by using proton-detected ¹³C NMR methods (e.g., ¹H-[¹³C]-HSQC). These techniques leverage the much higher sensitivity of the ¹H nucleus to indirectly detect the attached ¹³C, allowing for studies in smaller volumes and with higher temporal resolution. ismrm.orgresearchgate.net

| Carbon Position | Typical Chemical Shift (ppm) | Reference |

|---|---|---|

| C1 (α-carboxyl) | ~170-174 | spectralservice.deresearchgate.net |

| C2 (α-carbon) | ~55 | researchgate.net |

| C3 (β-carbon) | ~28 | nih.gov |

| C4 (γ-carbon) | ~34 | nih.gov |

| C5 (γ-carboxyl) | ~178-182 | researchgate.net |

| Note: Chemical shifts can vary slightly depending on solvent and pH. |

¹³C NMR Spectroscopy for Site-Specific Carbon Labeling Analysis

Direct ¹³C NMR spectroscopy is a fundamental technique for determining the position of ¹³C labels within a molecule. nih.gov Its strength lies in its ability to provide direct, quantitative information on the ¹³C labeling status of each specific carbon atom in a metabolite. nih.gov When 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid is introduced into a biological system, it is metabolized into other compounds. These downstream metabolites will incorporate the ¹³C atoms, and the specific positions of these labels reveal the metabolic pathways that were active.

The chemical shift of each carbon atom in a ¹³C NMR spectrum is unique to its chemical environment. By analyzing the ¹³C spectrum of a sample containing metabolites derived from ¹³C₅-glutamic acid, researchers can identify which carbon positions in newly synthesized molecules are enriched with ¹³C. mdpi.com For instance, the conversion of ¹³C₅-glutamic acid to α-ketoglutarate, a key intermediate in the Tricarboxylic Acid (TCA) cycle, would initially retain all five ¹³C labels. nih.gov Subsequent turns of the cycle would lead to different labeling patterns in intermediates like succinate (B1194679), fumarate, and malate (B86768), which can be precisely tracked with ¹³C NMR. nih.gov

This site-specific information is crucial for ¹³C-Metabolic Flux Analysis (¹³C-MFA), where the distribution of isotopomers is used to calculate the rates of metabolic reactions. nih.govnih.govphysiology.org While in 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid all carbons are labeled by definition, the power of the technique is in analyzing the specific patterns of ¹³C incorporation into other metabolites over time. nih.gov

Table 1: Typical ¹³C NMR Chemical Shifts for Glutamic Acid This table provides the characteristic chemical shifts for each carbon atom in glutamic acid, which are essential for identifying the specific sites of ¹³C enrichment in metabolic studies.

| Carbon Atom | Chemical Shift (ppm) |

| C1 (γ-carboxyl) | 178.3 |

| C2 (α-carbon) | 55.6 |

| C3 (β-carbon) | 30.4 |

| C4 (γ-carbon) | 34.2 |

| C5 (δ-carboxyl) | 181.8 |

| Note: Chemical shifts are referenced to a standard and can vary slightly based on solvent and pH conditions. researchgate.net |

¹H NMR and Heteronuclear Scalar Coupling for Indirect ¹³C Detection

While direct ¹³C NMR is highly informative, it suffers from low sensitivity due to the low natural abundance of ¹³C (1.1%) and its smaller gyromagnetic ratio compared to protons (¹H). aasjournal.org Although using a fully labeled compound like ¹³C₅-glutamic acid overcomes the natural abundance issue, sensitivity can still be a limiting factor. Indirect detection methods, which observe the more sensitive ¹H nucleus, offer a significant advantage. nih.govnih.gov

These methods rely on the phenomenon of scalar coupling (or J-coupling), which is the interaction between the spins of two nuclei transmitted through the bonding electrons. uobasrah.edu.iqorganicchemistrydata.org When a ¹³C atom is bonded to a proton, the ¹H NMR signal for that proton is split into a doublet. The separation between the two peaks of the doublet is the one-bond ¹H-¹³C coupling constant (¹JCH). By observing these splittings in the ¹H spectrum, one can indirectly detect the presence of a ¹³C atom at a specific position.

¹H-[¹³C] NMR spectroscopy is a powerful application of this principle. nih.govnih.gov In these experiments, a pulse sequence is used to selectively detect only those protons that are attached to a ¹³C nucleus. This allows for the measurement of ¹³C incorporation into metabolites like glutamate with much higher sensitivity than direct ¹³C NMR. nih.gov For example, researchers have used ¹H-[¹³C] NMR to follow the turnover of [4-¹³C]glutamate in the human brain, demonstrating the technique's utility in vivo. nih.gov The analysis of ¹H-¹³C scalar couplings provides a robust method for tracing the flow of carbon from ¹³C₅-glutamic acid through metabolic networks.

Table 2: Representative ¹H-¹³C Coupling Constants in Amino Acids This table shows typical ranges for one-bond (¹JCH) and two-bond (²JCH) coupling constants, which are critical for the indirect detection and structural analysis of ¹³C-labeled compounds.

| Coupling Type | Typical Value (Hz) |

| ¹JCα-Hα | 135 - 145 |

| ¹JCβ-Hβ | 125 - 135 |

| ²JC'-Hα | 5 - 7 |

| ²JCα-Hβ | 2 - 5 |

| Note: Values can vary depending on the specific amino acid, conformation, and solvent conditions. organicchemistrydata.orgubc.ca |

Multi-Dimensional NMR (2D, 3D) for Complex Mixture Analysis and Overlap Resolution

Biological samples, such as cell extracts or biofluids, are inherently complex mixtures containing hundreds of metabolites. In a simple one-dimensional (1D) NMR spectrum, signals from different compounds and even different atoms within the same molecule can severely overlap, making unambiguous identification and quantification impossible. nih.gov Multi-dimensional NMR techniques, such as 2D and 3D NMR, address this challenge by spreading the signals across two or more frequency dimensions, thereby greatly enhancing spectral resolution. nih.govnorthwestern.edu

For analyzing the metabolism of ¹³C₅-glutamic acid, heteronuclear 2D NMR experiments are particularly valuable. nih.gov Techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment correlate the chemical shifts of directly bonded ¹H and ¹³C nuclei. In an HSQC spectrum, each peak corresponds to a specific C-H bond in a molecule. This allows for the clear resolution of signals from different metabolites in a complex mixture. nih.gov For instance, the α-proton and α-carbon of ¹³C₅-glutamic acid would give a specific cross-peak in a ¹H-¹³C HSQC spectrum, distinct from the cross-peaks of other amino acids or metabolites.

3D NMR experiments add a third frequency dimension, often used to resolve signals in even more complex systems like proteins. utoronto.ca For metabolic studies, experiments like the ¹H-¹³C TOCSY-HSQC can be used to trace connectivities through the carbon skeleton of a metabolite, providing rich information for structural confirmation and pathway analysis. northwestern.edu By using these multi-dimensional techniques, researchers can effectively resolve the complex spectra resulting from isotopic tracer experiments and accurately track the metabolic fate of each carbon from the original 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid molecule. nih.govresearchgate.net

Integration of Multi-Omics Data with Isotopic Tracing Methods

Isotopic tracing with compounds like 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid provides a dynamic view of metabolic fluxes, but this is only one piece of the intricate puzzle of cellular regulation. To achieve a comprehensive, systems-level understanding, it is crucial to integrate this flux data with other large-scale biological datasets, a practice central to the field of multi-omics. physiology.org

The data on ¹³C isotopomer distribution, obtained from NMR or mass spectrometry analysis, serves as a key input for ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govvanderbilt.edu This computational approach uses a stoichiometric model of the cell's metabolic network to estimate the rates of intracellular reactions that are consistent with the observed labeling patterns. nih.govnih.gov The resulting "flux map" is a quantitative snapshot of cellular metabolism.

This flux data can then be integrated with other "omics" data:

Proteomics: By correlating metabolic fluxes with protein abundance data, researchers can identify which enzymes are controlling key metabolic steps and how their expression levels relate to pathway activity.

Transcriptomics: Integrating flux data with mRNA expression levels (transcriptomics) can reveal regulatory mechanisms at the gene expression level, showing how cells adapt their metabolic machinery in response to different conditions.

Genomics: Information on the genetic makeup of an organism can help explain observed metabolic phenotypes, linking specific genes to metabolic capabilities and dysfunctions.

Metabolomics: Isotopic tracing is a component of metabolomics, but it can be integrated with quantitative, non-labeled metabolomics data that provides information on the absolute concentrations of metabolites, offering a more complete picture of the metabolic state. northwestern.edu

This integrated approach allows for the construction of more sophisticated and predictive models of cellular behavior. physiology.orgnih.gov For example, by combining flux data from a ¹³C₅-glutamic acid tracer experiment with proteomic data, one could determine not only that the flux through the TCA cycle has changed under a certain condition, but also identify the specific enzymatic and regulatory changes responsible for that shift. This multi-omics integration transforms the detailed measurements from isotopic tracers into a broader understanding of biological systems.

Principles and Applications of 13c Metabolic Flux Analysis 13c Mfa

Quantification of Intracellular Carbon Flux Distributions

The quantification of metabolic fluxes is a multi-step process. creative-proteomics.com Following the tracer experiment where cells are cultured with the ¹³C-labeled substrate, intracellular metabolites are extracted. nih.gov Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to measure the mass isotopomer distributions (MIDs) of these metabolites. numberanalytics.comcreative-proteomics.com The MID details the fraction of each metabolite pool that contains zero, one, two, or more ¹³C atoms.

These experimentally measured MIDs, along with other measured rates like substrate uptake and product secretion, are then input into a computational model. researchgate.netnih.gov This model consists of a system of algebraic equations that describe the atom transitions for every reaction in a proposed metabolic network. vanderbilt.edu By solving a non-linear least squares regression problem, the model estimates the set of intracellular fluxes that best reproduces the experimental labeling data. scribd.com A major advantage of ¹³C-MFA is that the isotopic labeling measurements provide a high number of redundant data points, which significantly improves the statistical precision and confidence of the estimated flux values. creative-proteomics.com

Elucidation of Specific Metabolic Pathways Using 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid

2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid, often supplied to cells as [U-¹³C₅]glutamine which is rapidly converted to [U-¹³C₅]glutamate, is an exceptionally informative tracer for dissecting central carbon metabolism. cortecnet.comcreative-proteomics.com Its entry point into the TCA cycle as α-ketoglutarate provides a distinct labeling pattern compared to glucose-derived tracers, allowing for the resolution of specific pathway activities. vanderbilt.edu

[U-¹³C₅]glutamine is a primary tracer for probing the TCA cycle. creative-proteomics.com Upon entering the cycle as [U-¹³C₅]α-ketoglutarate, its five carbon atoms are processed through the oxidative pathway. This leads to the formation of metabolites with distinct labeling, such as M+4 succinate (B1194679), M+4 fumarate, and M+4 malate (B86768) in the first turn of the cycle. researchgate.net

Anaplerosis , the replenishment of TCA cycle intermediates consumed for biosynthesis, can also be quantified. nih.gov Glutamine itself is a major anaplerotic substrate. creative-proteomics.com Furthermore, tracing the ¹³C from glutamate (B1630785) helps to quantify the contribution of other anaplerotic pathways, such as the one catalyzed by pyruvate (B1213749) carboxylase, which converts three-carbon pyruvate into four-carbon oxaloacetate. researchgate.net By comparing labeling patterns from ¹³C-glucose and ¹³C-glutamate tracers, researchers can dissect the relative contributions of glucose and glutamine to TCA cycle maintenance. nih.gov

| Metabolite | Primary Mass Isotopomer | Metabolic Origin |

|---|---|---|

| α-Ketoglutarate | M+5 | Direct conversion from [U-¹³C₅]glutamate |

| Succinate | M+4 | Decarboxylation of M+5 α-ketoglutarate |

| Fumarate | M+4 | Oxidation of M+4 succinate |

| Malate | M+4 | Hydration of M+4 fumarate |

| Citrate (B86180) (2nd turn) | M+4 | Condensation of M+4 oxaloacetate and unlabeled acetyl-CoA |

Glutamate metabolism proceeds through two major, opposing routes: oxidative catabolism (glutaminolysis) and reductive carboxylation. nih.govresearchgate.net

Glutaminolysis is the canonical pathway where glutamate-derived α-ketoglutarate is oxidized through the TCA cycle to generate energy and biosynthetic precursors. nih.gov

Reductive carboxylation is a reverse flux where α-ketoglutarate is converted to isocitrate and then citrate, a pathway often upregulated in cancer cells to support de novo lipid synthesis. nih.govnih.gov

Using [U-¹³C₅]glutamate is crucial for distinguishing these fluxes. Reductive carboxylation of [U-¹³C₅]α-ketoglutarate by the enzyme isocitrate dehydrogenase (IDH) directly produces M+5 citrate. researchgate.net In contrast, oxidative metabolism through one turn of the TCA cycle produces M+4 citrate. researchgate.net Measuring the ratio of M+5 to M+4 citrate provides a direct readout of the relative activity of reductive carboxylation versus oxidative TCA flux. nih.gov

Glutamate is a central node in amino acid metabolism, serving as a primary nitrogen donor and carbon source for the synthesis of other non-essential amino acids. asm.orgnih.gov The carbon skeleton of [U-¹³C₅]glutamate can be traced into these downstream products.

Aspartate: Aspartate is synthesized by the transamination of oxaloacetate. frontiersin.org When [U-¹³C₅]glutamine is used as a tracer, the resulting M+4 malate is oxidized to M+4 oxaloacetate, which is then converted to M+4 aspartate. nih.gov The labeling enrichment in aspartate is therefore a direct measure of its de novo synthesis from glutamine-derived carbons. nih.gov

Alanine (B10760859): Alanine is synthesized via the transamination of pyruvate. wjgnet.com Malate labeled from [U-¹³C₅]glutamate (M+4) can be decarboxylated by malic enzyme to form M+3 pyruvate, which can then be transaminated to M+3 alanine. researchgate.net This allows for the quantification of glutamine's contribution to the pyruvate and alanine pools, a pathway that interconnects TCA cycle metabolism with glycolysis.

| Synthesized Amino Acid | Key Precursor | Expected Labeling Pattern | Pathway Implication |

|---|---|---|---|

| Aspartate | Oxaloacetate | M+4 | Quantifies synthesis from TCA cycle intermediates |

| Proline | Glutamate | M+5 | Directly measures flux from glutamate to proline |

| Alanine | Pyruvate | M+3 | Measures flux from TCA intermediates to pyruvate via malic enzyme |

While glucose tracers are the most direct way to measure flux through glycolysis and the Pentose Phosphate Pathway (PPP), glutamate tracers provide crucial complementary information about their interconnection with the TCA cycle. nih.govnih.gov The PPP is a major source of NADPH for reductive biosynthesis and of ribose-5-phosphate (B1218738) for nucleotide synthesis. aiche.orgyoutube.com

Flux through malic enzyme, which converts malate to pyruvate, provides a link between the TCA cycle and glycolytic intermediates. nih.gov As described for alanine synthesis, tracing carbon from [U-¹³C₅]glutamate to pyruvate via M+4 malate allows for the quantification of this cataplerotic flux. researchgate.net This pyruvate can mix with the pyruvate pool derived from glycolysis. By using both glucose and glutamate tracers in parallel experiments, a more comprehensive model of central carbon metabolism can be constructed, resolving the bidirectional fluxes that connect these core metabolic modules. vanderbilt.edu For example, ¹³C NMR analysis of glutamate can serve as an alternative biomarker to lactate (B86563) for assessing PPP activity when cells are fed ¹³C-labeled glucose. nih.gov

Novel Pathway Discovery and Enzyme Activity Characterization

The use of stable isotope tracers, particularly uniformly labeled compounds like 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid (¹³C₅-glutamic acid), is a cornerstone of modern metabolic research. This powerful technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), allows researchers to trace the journey of carbon atoms through complex biochemical networks. By tracking the incorporation of ¹³C from a labeled substrate into downstream metabolites, scientists can elucidate metabolic pathways, discover novel routes of nutrient utilization, and characterize the in vivo activity of specific enzymes.

Elucidating Novel Metabolic Pathways

One of the most significant applications of ¹³C₅-glutamic acid and its amide form, ¹³C₅-glutamine, is in the discovery and characterization of non-canonical metabolic pathways, which are often upregulated in disease states like cancer. nih.gov Cancer cells reprogram their metabolism to sustain rapid proliferation, often becoming dependent on glutamine. nih.gov While glutamine has long been known to fuel the tricarboxylic acid (TCA) cycle through anaplerosis, ¹³C tracing studies have been instrumental in uncovering alternative, and previously underappreciated, glutamine-utilizing pathways. creative-proteomics.comnih.gov

A prominent example is the discovery and detailed characterization of the reductive carboxylation pathway . nih.govresearchgate.net In canonical oxidative metabolism, glutamine-derived α-ketoglutarate is oxidized within the TCA cycle. However, in many cancer cells, particularly under conditions of hypoxia or mitochondrial dysfunction, this pathway can run in reverse. nih.govnih.gov Using ¹³C₅-glutamine as a tracer, researchers observed that the five carbon atoms were incorporated into citrate (as M+5 citrate), which is then cleaved to produce acetyl-CoA for lipid synthesis. researchgate.netnih.govnih.gov This was a landmark discovery, demonstrating that glutamine, via reductive carboxylation, can be a major source for de novo lipogenesis, a critical process for building new cell membranes in proliferating tumors. nih.gov

Further studies using specifically labeled glutamine, such as [1-¹³C]glutamine, helped confirm the direction of the flux. In the oxidative pathway, the C1 carbon is lost as CO₂, whereas in the reductive pathway, it is retained in citrate. nih.govnih.govfrontiersin.org The observation of labeled citrate from [1-¹³C]glutamine provided definitive evidence for the activity of this reductive pathway. nih.govfrontiersin.org

Research Findings: Reductive Carboxylation in Cancer Cells

Studies comparing different cell types or conditions have highlighted the differential activity of this pathway. For instance, tracing experiments in ovarian cancer cells revealed that highly invasive cells are significantly more dependent on glutamine and exhibit higher labeling of TCA cycle intermediates from ¹³C₅-glutamine compared to low-invasive cells. nih.gov

Table 1: Isotopologue Distribution of Citrate from [U-¹³C₅]Glutamine in Cancer Spheroids vs. Monolayer Culture

This table illustrates the relative abundance of different mass isotopologues of citrate when cells are grown in 3D spheroid cultures versus traditional 2D monolayers, using uniformly labeled glutamine as a tracer. The significant increase in M+5 citrate in spheroid cultures points to an upregulation of the reductive carboxylation pathway in response to the anchorage-independent growth conditions.

| Mass Isotopologue | Citrate Labeling in Monolayer (%) | Citrate Labeling in Spheroids (%) | Inferred Pathway Activity |

| M+0 (Unlabeled) | 55 | 30 | - |

| M+4 (Oxidative) | 35 | 25 | Oxidative TCA Cycle |

| M+5 (Reductive) | 10 | 45 | Reductive Carboxylation |

Data are representative examples derived from findings reported in studies on anchorage-independent growth. nih.gov

Characterizing Enzyme Activity

Beyond discovering entire pathways, ¹³C-MFA with labeled glutamic acid is a powerful tool for quantifying the activity of specific enzymes within a living cell. The rate of conversion of a ¹³C-labeled substrate to its product provides a direct readout of the enzymatic flux. creative-proteomics.com This approach offers a more dynamic and physiologically relevant measure of enzyme function than traditional in vitro assays using purified enzymes.

For example, the activity of branched-chain amino acid transaminase 1 (BCAT1) has been characterized using ¹³C-labeled probes. In specific glioma models, the conversion of hyperpolarized [1-¹³C]-α-ketoglutarate (a direct downstream metabolite of glutamic acid) to [1-¹³C]-glutamate serves as a real-time indicator of BCAT1 enzyme activity. ajnr.org This allows for the non-invasive assessment of enzyme function in vivo.

Similarly, the activities of enzymes central to glutamine metabolism, such as glutamate dehydrogenase (GDH) and isocitrate dehydrogenase (IDH) , can be inferred by the labeling patterns of their products. nih.gov The relative abundance of M+5 versus M+4 labeled citrate from ¹³C₅-glutamine can provide a ratio of reductive versus oxidative flux through IDH. nih.gov

Research Findings: Enzyme Activity in CD8⁺ T Cells

Recent research using in vivo infusions of ¹³C-glutamine in mouse models of infection has provided detailed insights into the metabolic activities of immune cells. nih.govnih.gov These studies have shown that early, highly proliferative CD8⁺ T effector cells rely heavily on glutamine anaplerosis to fuel the TCA cycle. nih.gov The activity of glutamic-oxaloacetic transaminase 1 (GOT1) , which is crucial for aspartate synthesis, was identified as essential for T-cell expansion. nih.gov Tracing the ¹³C label from glutamine into aspartate and subsequently into pyrimidines (as M+3 UMP) demonstrated the critical role of this enzymatic pathway for nucleotide synthesis required for proliferation. nih.gov

Table 2: Relative Contribution of Glucose vs. Glutamine to TCA Cycle in CD8⁺ T Effector Cells

This table shows the percentage of citrate and malate pools that are labeled from either uniformly labeled glucose or uniformly labeled glutamine, indicating the relative activity of pathways that utilize these two major fuels to replenish the TCA cycle in vivo.

| Metabolite | % Labeling from [U-¹³C₆]Glucose (M+2) | % Labeling from [U-¹³C₅]Glutamine (M+4) |

| Citrate | ~30% | ~45% |

| Malate | ~20% | ~45% |

Data adapted from in vivo infusion studies in Listeria monocytogenes-infected mice. nih.gov

By providing a quantitative map of carbon transitions, 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid enables researchers to move beyond static measurements of metabolite concentrations to a dynamic understanding of metabolic pathway usage and enzyme function in their native cellular environment. creative-proteomics.comresearchgate.net

Computational and Statistical Methodologies in 13c Metabolic Flux Analysis

Metabolic Network Reconstruction and Stoichiometric Modeling

The foundation of any 13C-Metabolic Flux Analysis (13C-MFA) study is a well-defined metabolic network model. nih.gov This model is a mathematical representation of the biochemical reactions occurring within the cell, encompassing reaction stoichiometry, metabolite products, and mass balance constraints. researchgate.net The scope of the model is a critical decision, as it must include all relevant metabolic pathways—such as glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism—to accurately interpret the flow of carbon from a tracer like [U-13C5]glutamic acid or [U-13C5]glutamine. nih.govnih.govnih.gov For instance, using fully labeled glutamine is particularly effective for analyzing fluxes downstream of pyruvate (B1213749) and within the TCA cycle, as it produces rich and informative labeling patterns in these intermediates. nih.govcreative-proteomics.com

The model must precisely define the carbon atom transitions for every reaction included, tracking how the 13C label is rearranged and distributed among metabolites. frontiersin.org This atom-level detail is fundamental for simulating the expected labeling patterns that are later compared against experimental measurements. nih.gov Given that the choice of model structure can significantly impact the final flux estimates, systematic methods for model selection are crucial. nih.gov Validation-based model selection, for example, helps to prevent common pitfalls like overfitting or underfitting the data, ensuring the chosen model is both accurate and robust. nih.gov

Flux Estimation Algorithms and Optimization (e.g., EMU decomposition)

Metabolic fluxes are not directly measurable but are inferred by solving a parameter estimation problem. nih.govnih.gov The core objective is to find a set of flux values that minimizes the difference between the experimentally measured mass isotopomer distributions and the labeling patterns simulated by the metabolic model. nih.gov This is typically formulated as a least-squares regression problem. nih.gov

Due to the complexity and non-linearity of isotopomer balance equations, solving this optimization problem for large-scale networks is computationally intensive. nih.gov A significant breakthrough in this area was the development of the Elementary Metabolite Unit (EMU) framework. nih.govresearchgate.net The EMU algorithm provides a highly efficient method for simulating isotopic labeling in any given biochemical network. nih.govnih.gov It works by decomposing the full metabolic network into a set of smaller, independent subnetworks based on the flow of carbon atoms from substrates to measured products. nih.govnih.gov This decomposition significantly reduces the number and complexity of the equations that need to be solved, making the flux estimation process computationally tractable even for large models. researchgate.netnih.gov The EMU framework has become a cornerstone of modern 13C-MFA and is incorporated into most major software tools. nih.govresearchgate.net

Statistical Analysis of Flux Estimates and Confidence Intervals

Once an optimal flux distribution is estimated, a rigorous statistical analysis is necessary to assess the quality of the fit and the precision of the estimated fluxes. nih.gov A common method for evaluating the goodness-of-fit is the chi-squared (χ²) test, which compares the sum of squared residuals (the difference between measured and simulated data) against a statistically expected range. nih.govresearchgate.net A successful fit indicates that the model is consistent with the experimental data. creative-proteomics.com

Determining the precision of each estimated flux is accomplished by calculating confidence intervals. nih.gov These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence (e.g., 95%). researchgate.net Because the underlying equations are non-linear, two methods are predominantly used to calculate accurate confidence intervals:

Sensitivity Analysis: This approach involves systematically varying each flux from its optimal value and re-evaluating the sum of squared residuals. The range of flux values that keeps the residuals within a statistically acceptable threshold defines the confidence interval. nih.gov

Monte Carlo Simulations: This method involves creating numerous virtual datasets by adding random noise to the experimental data and re-estimating the fluxes for each set. The distribution of the resulting flux estimates is then used to determine the confidence intervals. researchgate.netnih.gov

While these frequentist approaches are common, Bayesian statistics, which can compute more reliable credible intervals using Markov chain Monte Carlo (MCMC) methods, has been proposed as a powerful alternative. nih.gov

Software Tools and Computational Frameworks for 13C Fluxomics

The complex workflow of 13C-MFA, from model creation to statistical analysis, is facilitated by a variety of specialized software packages. These frameworks provide an integrated environment for researchers to define metabolic models, input experimental data, and perform flux calculations. nih.govoup.com They automate the generation of balance equations, implement optimization algorithms, and conduct statistical analyses. researchgate.net

Several software tools are widely used in the field:

13CFLUX2: A high-performance software suite for quantifying steady-state fluxes. It features highly efficient implementations of EMU and cumomer algorithms and is often used with the Omix visualization tool for graphical modeling. oup.com13cflux.net13cflux.net

INCA (Isotopomer Network Compartmental Analysis): A widely used, free, and open-source MATLAB-based toolbox that provides a comprehensive environment for isotopic tracer studies, including model construction, flux estimation, and statistical analysis. nih.govresearchgate.net

OpenFLUX: A user-friendly software based on Java and MATLAB that uses the EMU framework. It is designed to simplify model creation and enhance computation speed, making it suitable for large-scale models. researchgate.net

FiatFlux: An open-source package designed to be intuitive for non-expert users. It consists of modules for both flux ratio analysis and 13C-constrained flux balancing. nih.gov

Metran: A software developed for flux estimation that was one of the foundational tools in the field. nih.govnih.gov

The table below summarizes key features of these computational frameworks.

| Software | Key Features | Underlying Algorithm/Framework | Interface |

|---|---|---|---|

| 13CFLUX2 | High-performance simulation, supports arbitrary measurements (MS, NMR), standardized model format (FluxML). 13cflux.net | EMU, Cumomer 13cflux.net | Command-line, graphical via Omix oup.com13cflux.net |

| INCA | Comprehensive workflow, supports steady-state and non-stationary MFA, graphical user interface. nih.govresearchgate.net | EMU nih.gov | MATLAB-based GUI |

| OpenFLUX | Efficient for large-scale models, automated model generation from simple notation. researchgate.net | EMU researchgate.net | Java Parser, MATLAB algorithms researchgate.net |

| FiatFlux | User-friendly for non-experts, separate modules for flux ratio and absolute flux analysis. nih.gov | Flux ratio analysis, 13C-constrained balancing nih.gov | MATLAB-based |

| Metran | One of the established tools for flux estimation and statistical analysis. nih.govnih.gov | Isotopomer balancing nih.gov | Custom programming environment |

Machine Learning Approaches for Flux Prediction and Experimental Design

More recently, machine learning (ML) has emerged as a powerful approach to augment and accelerate 13C-MFA. nih.govacs.org Traditional optimization-based methods can suffer from long computation times and may find local, rather than global, optima. osti.gov ML-based frameworks have been developed to address these challenges. nih.gov

In a typical ML approach, large datasets are generated by sampling flux distributions from a given metabolic model. acs.org These fluxes are used to simulate corresponding metabolite labeling patterns, which serve as the input features for the ML model. nih.gov The model is then trained to predict flux ratios or distributions directly from these labeling patterns. nih.govosti.gov Research has shown that the predictive performance of these models is significantly improved when labeling data from both central carbon metabolites and amino acids, such as those derived from 2-amino(1,2,3,4,5-13C5)pentanedioic acid, are included in the training data. nih.govacs.orgosti.gov

Beyond flux prediction, ML can also contribute to the rational design of experiments. frontiersin.org For instance, ML predictors can be trained to estimate specific flux ratios directly from 13C measurements, helping to identify the most informative tracer experiments to perform. frontiersin.orgnih.gov These intelligent learning algorithms represent a significant advance, making 13C-MFA more applicable to high-throughput metabolic phenotyping and systems biology. nih.govacs.org

Research Applications Across Diverse Biological Systems Utilizing 2 Amino 1,2,3,4,5 13c5 Pentanedioic Acid

Microbial Metabolism Research (e.g., Bacteria, Fungi)

The application of ¹³C₅-glutamic acid in microbial metabolism research allows for the precise dissection of metabolic pathways, which is crucial for both fundamental understanding and industrial applications. In the bacterium Basfia succiniciproducens, a promising candidate for the bio-based production of succinate (B1194679), ¹³C₅-glutamic acid has been used as a tracer to conduct metabolic flux analysis. uni-saarland.de By replacing natural glutamic acid with its ¹³C-labeled counterpart in the culture medium, researchers can track the flow of carbon atoms through the central metabolic network, identifying potential bottlenecks and targets for genetic engineering to improve succinate yields. uni-saarland.de

Similarly, in the filamentous fungus Ashbya gossypii, which is used for the industrial production of riboflavin (B1680620) (vitamin B₂), ¹³C₅-glutamic acid has been employed in complex nutrient environments to unravel its metabolic network. uni-saarland.de This approach helps in understanding how the fungus utilizes different nutrients and synthesizes essential compounds, paving the way for optimizing production processes.

Beyond individual organisms, ¹³C₅-glutamic acid also serves as a critical internal standard in broader metabolomic studies of complex microbial communities, such as the gut and oral microbiomes. escholarship.orguiowa.edu In these studies, a known quantity of the labeled compound is added to biological samples before analysis. uiowa.edunih.gov This allows for the accurate quantification of unlabeled metabolites, providing insights into the metabolic functions of the microbial ecosystem and its interaction with the host. uiowa.edu For instance, it has been used in studies analyzing the fecal metabolome to understand the impact of diet on the gut microbiome's metabolic output. escholarship.org

Mammalian Cell Culture Metabolism Studies

In mammalian cell culture, ¹³C₅-glutamic acid is extensively used to investigate the central carbon metabolism. It serves as a key tracer to delineate the pathways of glutamine and glutamate (B1630785) catabolism, which are fundamental for cell growth, proliferation, and energy production. When introduced into cell culture media, ¹³C₅-glutamic acid is taken up by cells and its ¹³C-labeled carbon backbone can be tracked as it enters various metabolic pathways.

One of the primary applications is to trace the contribution of glutamine to the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Researchers can distinguish between the oxidative (forward) and reductive (backward) pathways of the TCA cycle by analyzing the mass isotopomer distribution in downstream metabolites. For example, the entry of ¹³C₅-glutamic acid into the oxidative TCA cycle results in metabolites like malate (B86768) and aspartate with four ¹³C atoms (M+4), while the reductive carboxylation pathway generates citrate (B86180) with five ¹³C atoms (M+5).

The use of ¹³C₅-glutamic acid has been instrumental in understanding metabolic flexibility in mammalian cells, showing how they adapt their metabolic pathways in response to different conditions. It also helps in quantifying the contribution of glutamine to lipogenesis, the synthesis of fatty acids.

| Metabolic Pathway | Key Finding | Primary Downstream Labeled Metabolites |

|---|---|---|

| Oxidative TCA Cycle | Quantifies the anaplerotic input of glutamine into the TCA cycle. | M+4 malate, M+4 aspartate |

| Reductive Carboxylation | Reveals the pathway for synthesizing citrate from glutamine, especially under hypoxia or with mitochondrial dysfunction. | M+5 citrate, M+3 malate, M+3 aspartate |

| Lipogenesis | Traces the carbon contribution from glutamine to the synthesis of fatty acids. | Labeled acetyl-CoA and fatty acids |

| Amino Acid Synthesis | Demonstrates the synthesis of other non-essential amino acids from the glutamine carbon skeleton. | Labeled proline, labeled aspartate |

Brain Metabolism Research (Non-Clinical)

In the complex environment of the brain, ¹³C₅-glutamic acid is a valuable probe for studying the intricate metabolic interplay between different cell types, particularly neurons and astrocytes.

Astrocyte-Neuron Metabolic Interactions

Astrocytes play a crucial role in supporting neuronal function, and their metabolism is tightly coupled with that of neurons. Studies using ¹³C-labeled substrates have been fundamental in elucidating this relationship. When primary cultures of astrocytes are incubated with ¹³C₅-glutamine (a direct precursor to ¹³C₅-glutamic acid), the label is incorporated into glutamate, and to a lesser extent, lactate (B86563) and alanine (B10760859). biorxiv.org This demonstrates that astrocytes can metabolize glutamine through the TCA cycle. biorxiv.org A significant finding from these tracing studies is the demonstration of pyruvate (B1213749) recycling in astrocytes, where pyruvate formed from glutamine can re-enter the TCA cycle after being converted to acetyl-CoA. biorxiv.org This highlights a sophisticated level of metabolic processing within astrocytes that is essential for brain energy homeostasis.

Glutamate-Glutamine Cycle Dynamics

The glutamate-glutamine cycle is a cornerstone of neurotransmission, involving the release of the excitatory neurotransmitter glutamate from neurons, its uptake by surrounding astrocytes, conversion to glutamine, and subsequent transport back to neurons to replenish the glutamate supply. diva-portal.orgescholarship.org The use of ¹³C-labeled glutamic acid and glutamine has been pivotal in studying the dynamics of this cycle. By tracking the flow of the ¹³C label between glutamate and glutamine pools in both neurons and astrocytes, researchers can quantify the rate of this cycle. These studies have confirmed that astrocytes are the primary site for the re-uptake and conversion of synaptically released glutamate. This process is not only vital for terminating the neurotransmitter signal but also for preventing glutamate-induced excitotoxicity.

Cancer Cell Metabolism Reprogramming

A hallmark of many cancer cells is their altered metabolism, often characterized by an increased dependence on glutamine. ¹³C₅-glutamic acid and its precursor, ¹³C₅-glutamine, are extensively used to investigate this metabolic reprogramming. These tracers have revealed that cancer cells utilize glutamine not only for energy production but also as a source of carbon and nitrogen for the synthesis of macromolecules needed for rapid proliferation.

Stable isotope tracing with ¹³C₅-glutamine allows researchers to dissect two major pathways of glutamine metabolism in cancer cells: glutaminolysis and reductive carboxylation. In glutaminolysis, glutamine is converted to α-ketoglutarate, which then enters the oxidative TCA cycle to generate ATP and metabolic intermediates. In reductive carboxylation, α-ketoglutarate is converted to citrate in a reverse reaction of the TCA cycle, a pathway that is particularly active in cancer cells with defective mitochondria or under hypoxic conditions. This pathway provides a crucial source of acetyl-CoA for the synthesis of fatty acids, which are essential for building new cell membranes.

Furthermore, these tracing studies have been applied to understand the metabolic interactions within the tumor microenvironment, for example, between cancer cells and cancer-associated fibroblasts. uni-saarland.de They have also been used to assess the metabolic heterogeneity within tumors and to identify potential therapeutic targets by revealing the metabolic vulnerabilities of cancer cells. uni-saarland.de

| Area of Investigation | Key Insights Gained | Reference |

|---|---|---|

| Glutaminolysis | Quantification of glutamine's contribution to the oxidative TCA cycle for energy and biomass. | uni-saarland.de |

| Reductive Carboxylation | Demonstration of an alternative pathway for citrate and lipid synthesis from glutamine. | |

| Tumor Microenvironment | Elucidation of metabolic symbiosis between cancer cells and stromal cells. | uni-saarland.de |

| Metabolic Heterogeneity | Revealed differences in metabolic phenotypes between different tumor types and within the same tumor. | uni-saarland.de |

| Therapeutic Targeting | Identification of enzymes in the glutamine metabolic pathway as potential drug targets. | uni-saarland.de |

Plant Metabolism and Stress Response Studies

Based on a comprehensive review of the available scientific literature, there is limited specific information on the application of 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid for studying plant metabolism and stress responses. While glutamate is a central compound in plant nitrogen assimilation and amino acid biosynthesis, and stable isotope tracing is a common technique in plant science, the specific use of fully ¹³C-labeled glutamic acid is not well-documented in readily accessible research. General studies on plant metabolism often utilize other labeled compounds like ¹⁵N-labeled nitrate (B79036) or ammonia (B1221849) to trace nitrogen flow, or ¹³CO₂ to track carbon fixation. Therefore, a detailed account of research findings utilizing ¹³C₅-glutamic acid in this specific area cannot be provided at this time.

Immune Cell Metabolism (e.g., T cell activation)

The activation, proliferation, and differentiation of immune cells, particularly T cells, are processes that demand a significant metabolic shift to meet the increased bioenergetic and biosynthetic needs. nih.govnih.gov Quiescent naïve T cells rely primarily on oxidative phosphorylation, but upon activation, they switch to a state of high metabolic activity characterized by increased glycolysis and glutaminolysis. nih.gov Glutamine, the most abundant amino acid in the bloodstream, serves as a crucial nutrient for these activated immune cells, acting as both a carbon source for the tricarboxylic acid (TCA) cycle and a nitrogen donor for the synthesis of nucleotides and other amino acids. nih.govnih.gov

The use of stable isotope-labeled compounds, specifically 2-amino(1,2,3,4,5-¹³C₅)pentanedioic acid (isotopically labeled glutamic acid) and its precursor, U-¹³C₅-glutamine, has been instrumental in dissecting the metabolic pathways that fuel immune cell functions. immune-system-research.combiorxiv.org This technique, known as stable isotope tracing, allows researchers to track the fate of the ¹³C carbon atoms from glutamine as they are incorporated into various downstream metabolites, providing a dynamic map of metabolic fluxes. immune-system-research.comnih.gov

Detailed Research Findings

Research utilizing ¹³C₅-glutamine has revealed the central role of glutaminolysis in T cell activation. Upon activation, T cells significantly increase their uptake of glutamine. nih.gov Inside the cell, the ¹³C₅-glutamine is converted to ¹³C₅-glutamate, which can then enter the TCA cycle as α-ketoglutarate. This process, known as anaplerosis, replenishes TCA cycle intermediates that are extracted for biosynthesis. nih.gov

Studies on CD8+ T cells have demonstrated that glutamine is a more significant fuel for oxidative metabolism in vivo than glucose. nih.gov By infusing Listeria monocytogenes-infected mice with ¹³C₅-glutamine, researchers observed substantial labeling of TCA cycle intermediates in effector T cells. For instance, a high abundance of M+4 labeled citrate, fumarate, and malate was detected, indicating the incorporation of glutamine-derived carbon through the TCA cycle. nih.gov This contrasts with in vitro-stimulated T cells, which showed different labeling patterns, highlighting the importance of studying T cell metabolism in a physiological context. biorxiv.orgnih.gov

Furthermore, the carbon backbone of glutamine is utilized for the de novo synthesis of other critical amino acids. In activated CD8+ T cells, a significant increase in ¹³C₅-proline and ¹³C-labeled aspartate was observed following the introduction of ¹³C₅-glutamine. nih.gov Glutamine-dependent aspartate synthesis is particularly vital, as aspartate is a key precursor for pyrimidine (B1678525) nucleotide synthesis, which is essential for the rapid cell division that characterizes an immune response. nih.gov Silencing the enzyme responsible for this conversion, Got1 (glutamic-oxaloacetic transaminase 1), was shown to reduce CD8+ T cell expansion and effector functions, such as the production of interferon-gamma (IFN-γ). nih.gov

The metabolic fate of glutamine can also differ depending on the stage of the immune response. Early in an infection, highly proliferative effector T cells heavily rely on glutamine anaplerosis. nih.gov However, at the peak of the immune response, glutamine utilization decreases, and T cells switch to using other fuels, such as the short-chain fatty acid acetate (B1210297), to fuel the TCA cycle. nih.gov

Research on CD4+ T cells has also benefited from ¹³C₅-glutamine tracing. In studies involving HIV-1 infection, activated primary human CD4+ T cells showed altered glutamine metabolism. researchgate.net Infected cultures exhibited a significantly higher concentration and earlier appearance of secreted ¹³C-glutamic acid compared to uninfected cells, suggesting that the virus manipulates host cell metabolism to support its own replication. researchgate.net

Table 1: Metabolic Fate of U-¹³C₅-Glutamine in Activated CD8+ T Cells

This interactive table summarizes the key findings on the incorporation of carbon atoms from U-¹³C₅-Glutamine into central metabolites in CD8+ T effector cells, comparing in vivo and in vitro conditions.

| Metabolite | Isotopologue | In Vivo Finding (LmOVA-infected mice) | In Vitro Finding (Stimulated Teff cells) | Metabolic Pathway Implication | Reference |

| Glutamine | M+5 | ~100% of intracellular pool labeled. | Not specified, but uptake is high. | Active uptake of extracellular glutamine. | nih.gov |

| Citrate | M+4 | High abundance. | Prominent labeling. | Forward (oxidative) TCA cycle activity. | nih.gov |

| Citrate | M+5 | Not observed. | Present. | Reductive carboxylation of α-ketoglutarate. | nih.gov |

| Malate | M+4 | High abundance. | Prominent labeling. | Forward (oxidative) TCA cycle activity. | nih.gov |

| Fumarate | M+4 | High abundance. | Prominent labeling. | Forward (oxidative) TCA cycle activity. | nih.gov |

| Aspartate | M+4 | Higher fractional enrichment. | Lower fractional enrichment. | De novo synthesis from TCA cycle intermediates. | nih.gov |

| Proline | M+5 | Higher relative enrichment. | Substantial increase upon activation. | De novo synthesis from glutamate. | nih.gov |

Emerging Trends and Future Directions in 13c Labeled Glutamic Acid Research

Advances in Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Metabolome Analysis

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique for mapping the flow of atoms through metabolic networks. mdpi.comnih.gov The use of uniformly labeled tracers like 2-amino(1,2,3,4,5-13C5)pentanedioic acid is central to this approach. nih.gov When introduced into a biological system, the five ¹³C atoms of this glutamic acid variant are incorporated into a multitude of downstream metabolites. By tracking the mass shifts in these metabolites using high-resolution mass spectrometry, researchers can quantitatively trace the fate of the glutamic acid carbon skeleton. nih.govyoutube.com

This method provides a comprehensive snapshot of metabolic activity. mdpi.com For instance, feeding cells [U-¹³C₅]glutamine allows for the effective evaluation of glutamine's total contribution to the Tricarboxylic Acid (TCA) cycle and lipid synthesis. nih.gov The patterns of ¹³C incorporation, known as mass isotopomer distributions (MIDs), reveal the relative activities of intersecting pathways. nih.govnih.gov Recent advances in SIRM have expanded its application from in vitro cell cultures to in vivo studies in whole organisms, enabling the investigation of systemic metabolism and complex inter-organ communication. mdpi.comnih.gov For example, SIRM has been used to study how lithium impacts the metabolism of glial and neuronal cells by tracing ¹³C-labeled precursors, revealing that lithium enhances glycolytic activity and anaplerotic pyruvate (B1213749) carboxylation. uky.edu This level of detailed, pathway-specific information is critical for understanding the metabolic reprogramming that occurs in various diseases. mdpi.com

A key application of SIRM with ¹³C₅-glutamic acid is in cancer research, where glutamine metabolism is often reprogrammed to support rapid cell proliferation. nih.govnih.gov A recent protocol details how ¹³C-glutamine tracing, coupled with untargeted metabolomics, can be used to investigate glutamine metabolism in human glioblastoma cells, including the analysis of specific lipids derived via the reductive carboxylation pathway. nih.govresearchgate.net

Table 1: Illustrative Mass Isotopomers Detected from [U-¹³C₅]Glutamic Acid in the TCA Cycle This table demonstrates how the five carbon atoms from uniformly labeled glutamic acid can be traced as they enter and cycle through the TCA pathway, resulting in metabolites with varying numbers of ¹³C atoms (M+n).

| Metabolite | Mass Isotopomer | Implied Pathway Activity |

| α-Ketoglutarate | M+5 | Direct conversion from glutamic acid. |

| Succinate (B1194679) | M+4 | Oxidative TCA cycle activity. |

| Fumarate | M+4 | Oxidative TCA cycle activity. |

| Malate (B86768) | M+4 | Oxidative TCA cycle activity. |

| Citrate (B86180)/Isocitrate | M+4 | Reductive carboxylation of α-ketoglutarate. |

| Citrate/Isocitrate | M+5 | Anaplerotic entry of glutamine-derived carbon. |

| Aspartate | M+4 | Transamination of oxaloacetate from the TCA cycle. |

High-Throughput Metabolic Phenotyping and Screening

The demand for analyzing the metabolic effects of genetic modifications, potential drug candidates, and environmental toxins has driven the development of high-throughput screening (HTS) methodologies. Integrating ¹³C-labeled tracers like this compound into these HTS platforms enables large-scale metabolic phenotyping. This approach allows researchers to move beyond simple cell viability assays to understand how specific perturbations affect metabolic pathway fluxes. nih.gov

By using automated liquid handlers and adapting cell cultures to microplate formats (e.g., 96-well plates), hundreds or thousands of experiments can be run in parallel. In these assays, cells are cultured with a ¹³C tracer, and the subsequent analysis of ¹³C incorporation into key metabolites provides a functional readout of the metabolic state. nih.gov This methodology has been described as a simple, high-throughput method to catalog endogenous metabolites and detect metabolic pathway activity in mammalian cells. nih.gov The optimization of tracer choice is crucial for these applications, as it enables researchers to more precisely measure specific fluxes when screening the metabolic effects of drugs on cells. nih.gov